Flavone
Overview
Description
Flavone is a naturally occurring compound belonging to the class of flavonoids, which are polyphenolic compounds found in various plants. The structure of this compound is characterized by a 2-phenylchromen-4-one backbone. Flavones are widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Flavone, a polyphenolic phytochemical, primarily targets multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets are critical for many of the this compound-induced therapeutic responses .
Mode of Action
This compound interacts with its targets to exhibit anti-inflammatory and anticancer activities, and it enhances the immune system . It acts on multiple anticancer targets, such as myricetin and genkwanin . This compound can also inhibit the polymerization of tubulin, thus preventing the formation of microtubules , and activate certain enzymes that cause tumor cell apoptosis, such as caspases .
Biochemical Pathways
This compound affects various biochemical pathways. It is synthesized from phenylalanine and malonyl—Co A . This compound’s effectiveness in chemoprevention and chemotherapy is associated with its targeting of multiple genes/pathways . It also regulates polar auxin transport by acting on the auxin export carrier PIN-FORMED (PIN) in the form of ATP-binding cassette subfamily B/P-glycoprotein (ABCB/PGP) transporter .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its bioavailability . To enhance the oral bioavailability of this compound, novel carriers would need to be developed .
Result of Action
This compound exhibits diverse biological functions, including protection against ultraviolet (UV) radiation and phytopathogens, signaling during nodulation, male fertility, auxin transport, and the coloration of flowers . It also has a role in antagonizing diabetes, cancer, cardiovascular disease, and viral and bacterial diseases .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, when plants are exposed to UV-B stress, flavonoids like this compound can improve plant resilience through photosorption, removal of reactive oxygen species (ROS), and enhancing antioxidant enzyme activity . The number and location of hydroxyl groups in the structure of flavonoids can determine their free radical scavenging ability .
Biochemical Analysis
Biochemical Properties
Flavone synthase I from Daucus carota (DcFNS I) has been studied for its role in converting flavanones to flavones . The recombinant DcFNS I was expressed in the form of the glutathione-S-transferase fusion protein . It accepted naringenin, pinocembrin, and eriodictyol as substrates .
Cellular Effects
Flavones exhibit a wide range of functions in physiology, biochemistry, and ecology, for example, in UV protection, flower coloration, interspecies interaction, and plant defense . Moreover, flavones have been utilized in the chemotaxonomy of some plants as useful markers .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, the recombinant DcFNS I against naringenin were 0.183 nmol mg −1 s −1 and 0.0121 s −1, and 0.175 nmol mg −1 s −1 and 0.0116 s −1 against pinocembrin .
Metabolic Pathways
Flavones are involved in various metabolic pathways. They interact with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods exist for the synthesis of flavones:
Allan-Robinson Reaction: This method involves the condensation of o-hydroxyacetophenones with aromatic aldehydes in the presence of an acid catalyst.
Auwers Synthesis: This involves the cyclization of o-hydroxychalcones using acidic conditions.
Baker-Venkataraman Rearrangement: This method involves the rearrangement of o-acylated phenols to flavones using a base.
Algar-Flynn-Oyamada Reaction: This involves the oxidative cyclization of chalcones using hydrogen peroxide in the presence of a base
Industrial Production Methods: Industrial production of flavones typically involves the extraction of flavonoid-rich plant materials followed by purification processes. Techniques such as ultrasound-assisted extraction, supercritical fluid extraction, and microwave-assisted extraction are commonly used to obtain high yields of flavones from natural sources .
Chemical Reactions Analysis
Flavones undergo various chemical reactions, including:
Oxidation: Flavones can be oxidized to form flavonols. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Flavones can be reduced to flavanones using reducing agents such as sodium borohydride.
Substitution: Flavones can undergo electrophilic substitution reactions, particularly at the aromatic ring. .
Major Products Formed:
Oxidation: Flavonols
Reduction: Flavanones
Substitution: Halogenated or nitrated flavones
Scientific Research Applications
Flavones have a wide range of scientific research applications:
Chemistry: Flavones are used as building blocks in the synthesis of various organic compounds.
Biology: Flavones are studied for their role in plant defense mechanisms and their interactions with other biomolecules.
Medicine: Flavones exhibit potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. They are being investigated for their potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Flavones are used as natural antioxidants in food and cosmetic products.
Comparison with Similar Compounds
- Apigenin
- Luteolin
- Chrysin
- Baicalein
- Tangeretin
Properties
IUPAC Name |
2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBFFQKBGNRLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022048 | |
Record name | Flavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-82-6 | |
Record name | Flavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07776 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLAVONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19028 | |
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Record name | 4H-1-Benzopyran-4-one, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Flavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2V45N7G3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Flavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
Record name | Flavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
A: Flavones are a class of flavonoids, which are natural plant secondary metabolites. [, , ] They contribute to the vibrant colors of many fruits and vegetables and are a significant component of a balanced diet. [, ] Flavones are found in various plants, including rice, buckwheat, citrus fruits, and herbs like parsley. [, , ]
A: Flavones share a common backbone structure consisting of two benzene rings (A and B) connected by a heterocyclic pyran ring (C). [, ]
A: The number and position of hydroxyl groups, particularly at the C3 and C5 positions, significantly impact a flavone's ability to act as a matrix in MALDI-MS analysis. [] For instance, quercetin and morin, both penta-hydroxyl flavones, demonstrated superior matrix characteristics compared to commonly used matrices. []
A: Hydroxyl groups, especially those at the 3, 5, and 2' positions, are crucial for forming fluorescent complexes with metal ions. [] Morin, a pentahydroxythis compound, demonstrates this property by forming highly fluorescent complexes with Al3+ ions. [] This complexation is used in analytical techniques, including fiber optic sensing, for metal detection. []
A: Flavones exhibit distinctive UV-Vis absorption spectra, typically with two intense absorption bands. Band I appears in the range of 320-380 nm, while Band II falls between 240-270 nm. [] The position of these bands can shift upon complexation with reagents or metal ions, aiding in their identification and analysis. []
A: Research suggests that a 6-hydroxythis compound exhibits stronger antiproliferative activity against MDA-MB-231 cells compared to its 6-methoxythis compound counterpart or when the carbonyl group is replaced with an oxime ether. [] This highlights the importance of the 6-hydroxyl group for activity in this specific context.
A: Yes, O-carboxyalkylated flavones are not only recognized for their biological activities but also serve as vital intermediates in the synthesis of diverse this compound derivatives. [] This highlights their versatility as building blocks in organic synthesis.
A: Diacetone-D-glucose (DAG) has been successfully employed as a chiral auxiliary in the stereoselective synthesis of both N-carboxyalkylated and O-carboxyalkylated flavones. [] This method utilizes dynamic kinetic resolution (DKR) to achieve high enantioselectivity. []
A: FNS II is a microsomal NADPH-dependent cytochrome P450 monooxygenase that plays a crucial role in the biosynthesis of flavones. [] This enzyme catalyzes the direct conversion of flavanones to flavones, representing a key branch point in the flavonoid biosynthetic pathway. []
A: Studies in Gerbera hybrids reveal that the CYP93B2 gene, encoding FNS II, is only transcribed in lines possessing the dominant fns allele. [] Furthermore, the transcription level of CYP93B2 correlates with measured FNS II enzyme activity and this compound accumulation during flower development. []
A: Yes, functional expression of the CYP93B2 gene in yeast has been achieved, and microsomes isolated from these yeast cells demonstrate FNS II activity by converting [14C]-labeled flavanones to their corresponding [14C]-labeled flavones. []
A: Yes, various fungal cultures have been shown to metabolize flavones into novel derivatives. For example, Aspergillus alliaceous converts chrysin (5,7-dihydroxythis compound) to 4'-hydroxychrysin, while Beauveria bassiana transforms it into chrysin 7-O-beta-D-4-O-methylglucopyranoside. []
A: The type and position of substituents on the this compound skeleton influence its antioxidant properties. [] For instance, the presence of hydroxyl groups generally enhances antioxidant activity, while the introduction of methoxy or glycosyl groups can alter the activity profile. []
A: Yes, screening of a large library of flavonoids revealed that only flavones, not other flavonoid classes, exhibited inhibitory activity against tankyrases. [] Crystallographic studies demonstrated that these flavones bind to the nicotinamide binding site of tankyrase 2. [] The potency and selectivity of the this compound inhibitors are influenced by the specific substitutions on the this compound core. []
ANone: Several analytical techniques are employed for this compound analysis, including:
- Spectrophotometry: This method utilizes the UV-Vis absorbance properties of flavones for quantification, often employing colorimetric assays with specific reagents like aluminum chloride. [, ]
- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV-Vis or mass spectrometry, HPLC enables separation and quantification of individual flavones in complex mixtures. []
- Mass spectrometry (MS): Coupled with separation techniques like HPLC or used directly, MS provides accurate mass measurements and fragmentation patterns, facilitating structural identification and quantification of flavones. [, ]
A: C-Glycosyl flavones, including vitexin, isovitexin, isovitexin-6″-O-α-l-glucoside, and dulcinoside, are major polyphenols in mung bean seeds and are associated with various biological activities. [] Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is employed to quantify these compounds in plasma and tissues, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. []
A: Research suggests that while some flavones may not possess potent antibacterial activity on their own, they can enhance the efficacy of antibiotics and innate antimicrobials against Pseudomonas aeruginosa. [] This synergistic effect, combined with their potential to activate the T2R14 bitter taste receptor in respiratory epithelial cells and stimulate nitric oxide production, highlights their potential as topical therapeutics for respiratory infections. []
A: While specific information about flavones' impact on drug-metabolizing enzymes is limited in the provided research, it's known that flavonoids, in general, can interact with and modulate the activity of various cytochrome P450 enzymes, impacting drug metabolism. [] Further research is needed to elucidate specific this compound-enzyme interactions.
A: Studies on Dorotheanthus bellidiformis demonstrate that temperature significantly affects the stability of anthocyanin pigments, with a marked decline observed between 60 and 80 °C. [] Light exposure also contributes to anthocyanin degradation, highlighting the importance of controlled storage and processing conditions to preserve these pigments. []
A: Orthogonal design is a statistical method employed to optimize complex processes, including the extraction of natural products like flavones. [] This approach allows for efficient evaluation of multiple factors (e.g., solvent concentration, temperature, extraction time) and their interactions to determine the optimal conditions for maximizing yield and purity. []
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